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molecular formula C13H17N3O2 B8579544 N-(2-Amino-4-cyanophenyl)glycine tert-butyl ester

N-(2-Amino-4-cyanophenyl)glycine tert-butyl ester

Cat. No. B8579544
M. Wt: 247.29 g/mol
InChI Key: FBFOUYODDNELDT-UHFFFAOYSA-N
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Patent
US06562828B1

Procedure details

N-(4-Cyano-2-nitrophenyl)glycine tert-butyl ester (17.337 g) was hydrogenated using 7.5% palladium carbon (1.73 g) in tetrahydrofuran (173 ml) at atmospheric pressure for 2 hours and by adding 7.5% palladium carbon (3.84 g) for one more hour. After completion of the reaction, the reaction mixture was filtered through celite and the solvent was evaporated. The obtained residue was washed with diisopropyl ether, collected by filtration and dried under reduced pressure to give the title compound (8.324 g).
Name
N-(4-Cyano-2-nitrophenyl)glycine tert-butyl ester
Quantity
17.337 g
Type
reactant
Reaction Step One
Quantity
173 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
1.73 g
Type
catalyst
Reaction Step Three
Name
palladium carbon
Quantity
3.84 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:20])[CH2:7][NH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][C:10]=1[N+:17]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>O1CCCC1.[C].[Pd]>[C:1]([O:5][C:6](=[O:20])[CH2:7][NH:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][C:10]=1[NH2:17])([CH3:4])([CH3:2])[CH3:3] |f:2.3|

Inputs

Step One
Name
N-(4-Cyano-2-nitrophenyl)glycine tert-butyl ester
Quantity
17.337 g
Type
reactant
Smiles
C(C)(C)(C)OC(CNC1=C(C=C(C=C1)C#N)[N+](=O)[O-])=O
Step Two
Name
Quantity
173 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
palladium carbon
Quantity
1.73 g
Type
catalyst
Smiles
[C].[Pd]
Step Four
Name
palladium carbon
Quantity
3.84 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
The obtained residue was washed with diisopropyl ether
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CNC1=C(C=C(C=C1)C#N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.324 g
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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